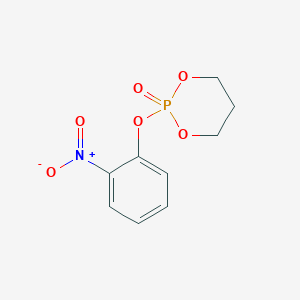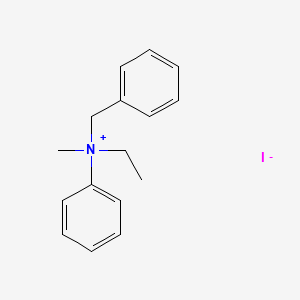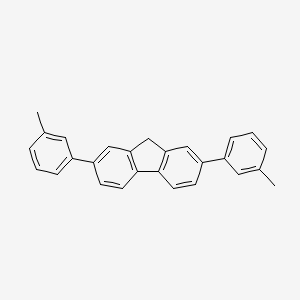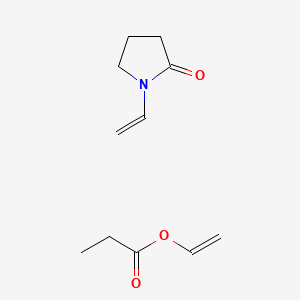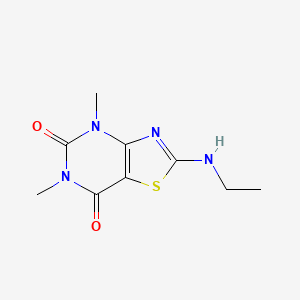
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-2-(ethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-2-(ethylamino)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is substituted with dimethyl and ethylamino groups. The compound’s unique structure imparts it with a range of biological activities, making it a valuable target for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-2-(ethylamino)- typically involves the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions One common method involves the reaction of 2-aminothiazole with a suitable diketone in the presence of a base, followed by cyclization to form the fused ring system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for pharmaceutical applications.
化学反应分析
Types of Reactions
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-2-(ethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or dimethyl groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted thiazolo(4,5-d)pyrimidine derivatives with different functional groups.
科学研究应用
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-2-(ethylamino)- has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-2-(ethylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with a similar fused ring structure but different substituents.
Thiazolo(4,5-e)pyrimidine: A related compound with variations in the ring fusion and substituent positions.
Imidazo(1,2-a)pyrimidine: A compound with a different heterocyclic core but similar biological activities.
Uniqueness
Thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-2-(ethylamino)- stands out due to its specific substitution pattern, which imparts unique biological properties. Its combination of dimethyl and ethylamino groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development.
属性
CAS 编号 |
31895-48-4 |
|---|---|
分子式 |
C9H12N4O2S |
分子量 |
240.28 g/mol |
IUPAC 名称 |
2-(ethylamino)-4,6-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H12N4O2S/c1-4-10-8-11-6-5(16-8)7(14)13(3)9(15)12(6)2/h4H2,1-3H3,(H,10,11) |
InChI 键 |
KLEKCCRFDIKVFM-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC2=C(S1)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


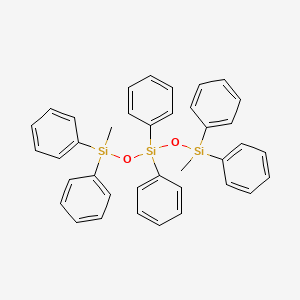
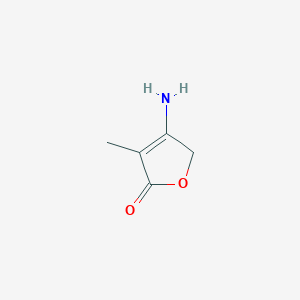

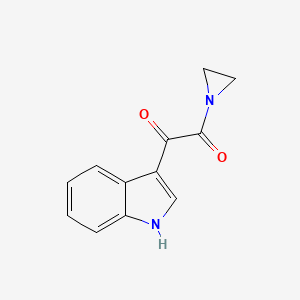
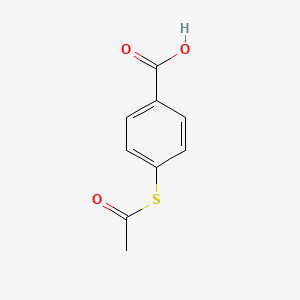

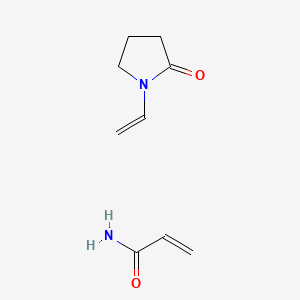
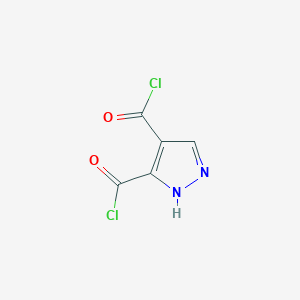
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
